5-Chloro-2,4-dinitrotoluene

描述

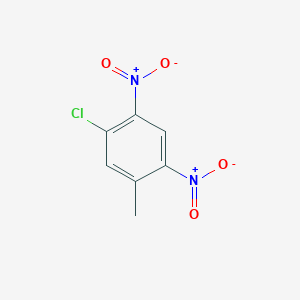

5-Chloro-2,4-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and two nitro groups at the 2 and 4 positions. This compound is known for its applications in various chemical processes and industrial uses .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dinitrotoluene typically involves the nitration of 5-chlorotoluene. The process includes the following steps:

Nitration of 5-Chlorotoluene: 5-Chlorotoluene is treated with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in continuous flow reactors to maintain consistent quality and yield. The use of advanced monitoring systems ensures the reaction conditions are optimal for high efficiency and minimal by-products .

化学反应分析

Selective Nitro Reduction Patterns

The compound undergoes selective nitro group reduction influenced by substituent positioning. Key findings from analogous poly-nitro compounds reveal:

In 5-chloro-2,4-dinitrotoluene, the chlorine at position 5 electronically deactivates the adjacent nitro group at position 4, making the nitro group at position 2 more susceptible to reduction. This aligns with observations in 2,4-dinitrophenol derivatives where electron-withdrawing groups direct reduction to specific positions .

Advanced Oxidation Processes (AOPs)

Studies on structurally similar 2,4-dinitrotoluene provide insights into plausible degradation mechanisms:

Ultrasound/Persulfate Systems

-

Conditions : Persulfate + Ag/NiO catalyst under ultrasound irradiation

-

Mechanism :

Dielectric Barrier Discharge Plasma

-

Efficiency : Achieves 90.62% COD removal and 88.02% TOC reduction in 30 minutes.

-

Intermediates : Hydroxycyclohexadienyl radicals, nitrophenols, and carboxylic acids .

Comparative Degradation Performance

| Method | Degradation Efficiency | Key Radicals Involved | Byproducts |

|---|---|---|---|

| Ultrasound/Persulfate | 67–100% | SO₄⁻- , - OH | Nitrobenzene, benzoquinone |

| Plasma + Fe–RGO–BiVO₄ | 90.62% COD removal | O₃, H₂O₂ | Short-chain carboxylic acids |

Thermal and Chemical Stability

Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| –Cl | 5 | Electron-withdrawing | Deactivates adjacent nitro group |

| –NO₂ | 2,4 | Strongly deactivating | Directs electrophilic substitution |

Microreactor Nitration Techniques

While direct synthesis data for this compound is limited, microreactor nitration of related compounds (e.g., 2,4-bis-chlorobenzotrifluoride) achieves:

科学研究应用

Chemical Synthesis

1. Precursor in Organic Synthesis:

5-Chloro-2,4-dinitrotoluene serves as a versatile intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through reactions such as nucleophilic substitution and reduction. For instance, it has been used to synthesize hydrazones and other derivatives that exhibit biological activity, including antiviral properties against SARS-CoV-2 variants .

2. Synthesis of Functionalized Derivatives:

The compound is also employed in the synthesis of functionalized derivatives that find applications in pharmaceuticals and agrochemicals. The introduction of halogens at specific positions enhances the biological activity of these derivatives, making them suitable for further development as therapeutic agents .

Environmental Monitoring

1. Detection of Explosives:

this compound is a target analyte in environmental monitoring due to its association with explosives. Research has demonstrated the development of electrochemical sensors for the selective detection of 5-Cl-2,4-DNT at sub-micromolar concentrations using molecularly imprinted polymers (MIPs). These sensors leverage electrochemical impedance spectroscopy (EIS) for sensitive detection, which is crucial for identifying contamination in soil and water .

2. Toxicological Studies:

Due to its potential toxicity and environmental persistence, 5-Cl-2,4-DNT has been studied for its effects on aquatic life. Zebrafish models have been employed to assess the toxicity and bioaccumulation of this compound, providing insights into its ecological impact and safety in human health contexts .

Sensor Development

1. Electrochemical Sensors:

The development of highly selective electrochemical sensors for this compound highlights its importance in detecting nitroaromatic compounds. These sensors utilize molecular imprinting techniques to achieve high specificity and sensitivity, facilitating real-time monitoring of environmental contaminants .

2. Receptor-Based Detection Systems:

Research has also focused on receptor-based detection methods where modified surfaces can selectively bind 5-Cl-2,4-DNT. These systems are critical for improving detection limits and reducing false positives in explosive detection scenarios .

Case Studies

作用机制

The mechanism of action of 5-Chloro-2,4-dinitrotoluene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

相似化合物的比较

Similar Compounds

2,4-Dinitrotoluene: Similar structure but lacks the chlorine atom.

3-Chloro-4,6-dinitrotoluene: Chlorine and nitro groups are positioned differently.

2-Chloro-4-methyl-1,5-dinitrobenzene: Another positional isomer with different reactivity.

Uniqueness

5-Chloro-2,4-dinitrotoluene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields .

生物活性

5-Chloro-2,4-dinitrotoluene (5CDNT) is a nitroaromatic compound notable for its unique chemical structure, which includes both chlorine and nitro groups. This structure imparts distinct biological activities and reactivity, making it a subject of interest in various fields such as environmental science, toxicology, and medicinal chemistry. This article explores the biological activity of 5CDNT, focusing on its biochemical interactions, toxicity, mechanisms of action, and applications in scientific research.

5CDNT has the molecular formula CHClNO and a molecular weight of 202.57 g/mol. It is characterized by:

- Melting Point : 87-91°C

- Solubility : Moderately soluble in organic solvents; insoluble in water.

Target Interactions

The biological activity of 5CDNT primarily involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to specific sites on these biomolecules, potentially altering their function. For instance, 5CDNT has been utilized in the development of molecularly imprinted polymers (MIPs), which are designed to selectively rebind the compound itself after polymerization. This process involves:

- Template Formation : 5CDNT is used as a template molecule.

- Polymerization : Functional monomers form complexes with the template.

- Binding Site Creation : After removing the template, specific binding sites remain for selective rebinding of 5CDNT.

Acute Toxicity

5CDNT exhibits significant toxicity upon exposure through inhalation, skin contact, or ingestion. It is known to cause:

- Skin Irritation : Direct contact can lead to dermatitis.

- Systemic Toxicity : Ingestion or inhalation can result in gastrointestinal distress and respiratory issues.

Chronic Effects

Long-term exposure to nitroaromatic compounds like 5CDNT has been linked to various health risks, including:

- Carcinogenicity : Some studies suggest potential carcinogenic effects due to DNA damage mechanisms.

- Reproductive Toxicity : There are indications that exposure may adversely affect reproductive health .

Biochemical Pathways

The metabolism of 5CDNT involves complex biochemical pathways. It is primarily processed through phase I metabolic reactions involving cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities and toxicities. This metabolic transformation is crucial for understanding the compound's overall toxicity profile .

Environmental Impact

Research has demonstrated that 5CDNT contributes to soil contamination from military and industrial activities. A study utilizing matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) identified 5CDNT among other nitroaromatic compounds in contaminated soil samples . The detection limits were established at approximately 0.25 ng/μL.

Applications in Research

5CDNT has been explored for its potential applications in:

- Electrochemical Sensors : Development of highly selective sensors for detecting low concentrations of 5CDNT in environmental samples .

- Synthesis of Pharmaceuticals : As a precursor for biologically active molecules, derivatives of 5CDNT are being investigated for therapeutic potentials.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dinitrotoluene (2,4-DNT) | Lacks chlorine; similar nitro groups | Known mutagen; less toxic than 5CDNT |

| 3-Chloro-4,6-dinitrotoluene | Different chlorine positioning | Varies in reactivity; potential applications |

| 2-Chloro-4-methyl-1,5-dinitrobenzene | Another positional isomer | Different reactivity; less studied |

属性

IUPAC Name |

1-chloro-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDPGZNHKMJEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291667 | |

| Record name | 5-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51676-74-5 | |

| Record name | 51676-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2,4-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of detecting 5-Chloro-2,4-dinitrotoluene and how does the research approach this challenge?

A: this compound is a toxic compound and a byproduct in the manufacturing of explosives like TNT (trinitrotoluene). Its presence in the environment poses significant health and ecological risks. Traditional detection methods can be expensive and time-consuming. The research focuses on developing a highly selective and sensitive electrochemical impedance sensor for detecting sub-micromolar concentrations of this compound [].

Q2: What are the advantages of using electrochemical impedance spectroscopy for this application?

A2: Electrochemical impedance spectroscopy offers several benefits for detecting this compound:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。